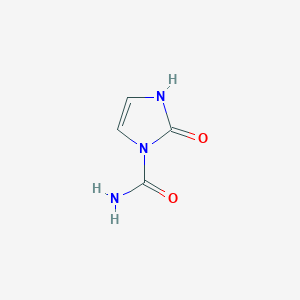![molecular formula C26H27NO B14596467 4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile CAS No. 60003-41-0](/img/structure/B14596467.png)
4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4’-(Pentyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile is an organic compound with the molecular formula C26H27NO It is a biphenyl derivative with a pentyloxy group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4’-(Pentyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Pentyloxy Group: The pentyloxy group is introduced via an etherification reaction, where a pentyloxy halide reacts with the biphenyl compound in the presence of a base.
Attachment of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[4’-(Pentyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines.
Applications De Recherche Scientifique
4-{2-[4’-(Pentyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{2-[4’-(Pentyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile involves its interaction with specific molecular targets. The pentyloxy group and benzonitrile moiety can interact with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{2-[4’-(Methoxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile
- 4-{2-[4’-(Ethoxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile
- 4-{2-[4’-(Butoxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile
Uniqueness
4-{2-[4’-(Pentyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile is unique due to its specific pentyloxy group, which imparts distinct physicochemical properties. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
60003-41-0 |
|---|---|
Formule moléculaire |
C26H27NO |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
4-[2-[4-(4-pentoxyphenyl)phenyl]ethyl]benzonitrile |
InChI |
InChI=1S/C26H27NO/c1-2-3-4-19-28-26-17-15-25(16-18-26)24-13-11-22(12-14-24)6-5-21-7-9-23(20-27)10-8-21/h7-18H,2-6,19H2,1H3 |
Clé InChI |
UCKUIBOWPSKIHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)

![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)




